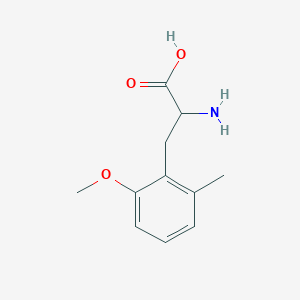
(R)-1-(2-Bromo-5-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-5-methylphenyl.
Reduction: The brominated product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Various substituted phenyl ethanols
科学的研究の応用
(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the biological context and the specific target molecules.
類似化合物との比較
(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: can be compared with other similar compounds, such as:
(1R)-1-(2-chloro-5-methylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1R)-1-(2-bromo-4-methylphenyl)ethan-1-ol: Similar structure but with the methyl group in a different position.
(1R)-1-(2-bromo-5-ethylphenyl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol in terms of its specific functional groups and their positions, which can influence its reactivity and applications.
特性
分子式 |
C9H11BrO |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
(1R)-1-(2-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChIキー |
YEUJSIBLUOGPQV-SSDOTTSWSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)Br)[C@@H](C)O |
正規SMILES |
CC1=CC(=C(C=C1)Br)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


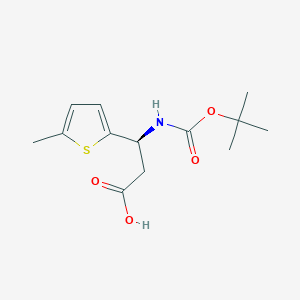
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
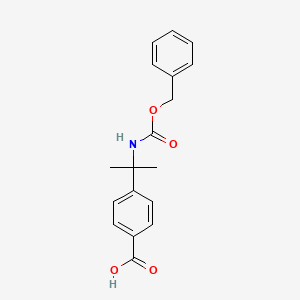
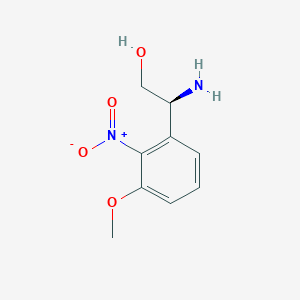


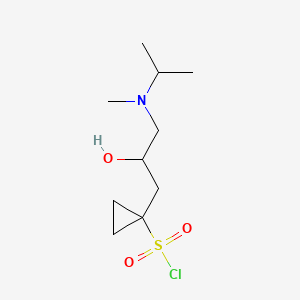
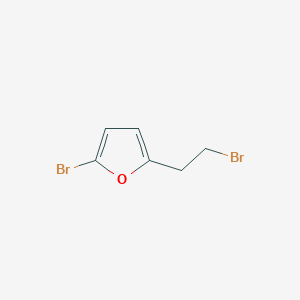
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
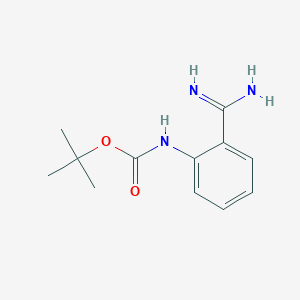

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)

